4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE
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Overview
Description
4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.
Preparation Methods
The synthesis of 4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves several steps. One common method includes the reaction of 2-methylphenol with formaldehyde to form 2-methylphenoxymethanol. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbonyldiimidazole to yield the desired triazolothiadiazole compound .
Chemical Reactions Analysis
4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has numerous scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase enzymes.
Mechanism of Action
The mechanism of action of 4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma .
Comparison with Similar Compounds
4-{6-[(2-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C16H13N5OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[(2-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-4-2-3-5-13(11)22-10-14-20-21-15(18-19-16(21)23-14)12-6-8-17-9-7-12/h2-9H,10H2,1H3 |
InChI Key |
PINHDDJHDUBFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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